molecular formula C5H10N2 B1607463 4,4-Dimethyl-2-imidazoline CAS No. 2305-59-1

4,4-Dimethyl-2-imidazoline

Cat. No.: B1607463
CAS No.: 2305-59-1
M. Wt: 98.15 g/mol
InChI Key: OVABIFHEPZPSCK-UHFFFAOYSA-N
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Description

4,4-Dimethyl-2-imidazoline is a heterocyclic organic compound with the molecular formula C5H10N2. It is characterized by a five-membered ring containing two nitrogen atoms at positions 1 and 3, with two methyl groups attached to the carbon at position 4. This compound is known for its versatility and is used in various scientific and industrial applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-2-imidazoline typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-amino-2-methylpropanol with formamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the imidazoline ring.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments are common to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethyl-2-imidazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazoles.

    Reduction: Reduction reactions can convert it into different imidazoline derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are employed.

    Substitution: Halogenated compounds and strong bases are typical reagents.

Major Products: The major products formed from these reactions include various substituted imidazolines and imidazoles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4,4-Dimethyl-2-imidazoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of surfactants, corrosion inhibitors, and other industrial chemicals.

Comparison with Similar Compounds

    Imidazole: A parent compound with a similar ring structure but without the methyl groups.

    2-Methylimidazole: Similar structure with a single methyl group at position 2.

    4,5-Dimethylimidazole: Contains two methyl groups at positions 4 and 5.

Uniqueness: 4,4-Dimethyl-2-imidazoline is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and physical properties. This structural uniqueness makes it suitable for specific applications where other imidazole derivatives may not be as effective.

Properties

IUPAC Name

5,5-dimethyl-1,4-dihydroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2/c1-5(2)3-6-4-7-5/h4H,3H2,1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVABIFHEPZPSCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN=CN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90177614
Record name 4,4-dimethyl-2-imidazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90177614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2305-59-1
Record name 4,4-dimethyl-2-imidazoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002305591
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4-dimethyl-2-imidazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90177614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4-Dimethyl-2-imidazoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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